5-chloro-4-methoxy-1H-indole-2-carboxylic acid
CAS No.:
Cat. No.: VC12975833
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClNO3 |
|---|---|
| Molecular Weight | 225.63 g/mol |
| IUPAC Name | 5-chloro-4-methoxy-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H8ClNO3/c1-15-9-5-4-8(10(13)14)12-7(5)3-2-6(9)11/h2-4,12H,1H3,(H,13,14) |
| Standard InChI Key | IPBWQTYEIPEACB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC2=C1C=C(N2)C(=O)O)Cl |
| Canonical SMILES | COC1=C(C=CC2=C1C=C(N2)C(=O)O)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
5-Chloro-4-methoxy-1H-indole-2-carboxylic acid (CAS No.: N/A; PubChem CID: 21396334) belongs to the indole family, a class of heterocyclic aromatic compounds prevalent in natural and synthetic bioactive molecules. Its structure features:
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Indole core: A bicyclic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
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Substituents:
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Chlorine at C5, enhancing electrophilic reactivity and influencing intermolecular interactions.
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Methoxy group at C4, contributing to solubility and steric effects.
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Carboxylic acid at C2, enabling hydrogen bonding and salt formation.
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The molecular formula is C₁₀H₈ClNO₃, with a molecular weight of 225.63 g/mol.
Spectroscopic and Physicochemical Properties
While experimental data on melting point, solubility, and spectral characteristics remain limited, analog studies suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group.
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pKa: Estimated pKa of the carboxylic acid group is ~4.5, based on similar indole derivatives.
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Stability: Susceptible to decarboxylation under acidic or high-temperature conditions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClNO₃ |
| Molecular Weight | 225.63 g/mol |
| IUPAC Name | 5-Chloro-4-methoxy-1H-indole-2-carboxylic acid |
| Canonical SMILES | COC1=C(C=CC2=C1C=C(N2)C(=O)O)Cl |
| Hydrogen Bond Donors | 2 (NH and COOH) |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Production Methods
General Synthetic Approach
The synthesis typically involves functionalization of pre-formed indole cores or construction of the indole ring system via cyclization reactions. A common strategy includes:
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Starting Materials: Substituted anilines or 4-methoxyindole derivatives.
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Halogenation: Introduction of chlorine at C5 using chlorinating agents (e.g., N-chlorosuccinimide).
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Esterification: Protection of the carboxylic acid as a methyl or ethyl ester.
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Hydrolysis: Conversion of the ester to the free carboxylic acid under basic conditions.
Example Synthesis
A representative pathway (Figure 1) proceeds as follows:
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Friedel-Crafts Acylation: 4-Methoxyindole undergoes acylation at C2 with chloroacetyl chloride.
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Oxidation: The acetyl group is oxidized to a carboxylic acid using KMnO₄ in acidic medium.
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Purification: Recrystallization from ethanol/water yields the final product.
Challenges: Selective halogenation at C5 without affecting the methoxy group requires careful control of reaction conditions (e.g., temperature < 40°C).
Applications in Medicinal Chemistry
Kinase Inhibition
Indole-2-carboxylic acid derivatives are recognized as ATP-competitive kinase inhibitors. The carboxylic acid moiety chelates Mg²⁺ ions in the ATP-binding pocket, while the chloro and methoxy groups enhance hydrophobic interactions. For example:
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p38 MAPK Inhibition: Analogous compounds show IC₅₀ values of 0.2–5 μM in inflammatory disease models.
GPCR Modulation
The compound’s rigid indole core aligns with structural requirements for GPCR binding. Modifications at C2 and C5 positions have yielded:
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5-HT₂A Antagonists: For psychiatric disorders (e.g., schizophrenia).
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Cannabinoid Receptor Modulators: Allosteric modulation, as seen in related indole-2-carboxamides .
Table 2: Biological Targets of Indole-2-Carboxylic Acid Derivatives
| Target | Biological Effect | Potency (IC₅₀/EC₅₀) |
|---|---|---|
| p38 MAPK | Anti-inflammatory | 0.2–5 μM |
| 5-HT₂A | Antipsychotic | 10–50 nM |
| CB1 Receptor | Allosteric Modulation | 7–30 μM |
Role in Organic Synthesis
Heterocyclic Scaffold Development
The compound serves as a precursor for:
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Spirooxindoles: Via [3+2] cycloaddition reactions with diazo compounds.
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Pyrroloindoles: Intramolecular Heck reactions form fused ring systems.
Functional Group Transformations
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Amide Formation: Coupling with amines using EDC/HOBt.
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Ester Derivatives: Methyl esters improve cell membrane permeability.
Research Findings and Biological Activity
Anticancer Activity
Spirooxindole derivatives derived from similar scaffolds demonstrate:
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Cytotoxicity: IC₅₀ of 7.2–31.3 μM against HepG2 and MDA-MB-231 cells .
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Apoptosis Induction: Caspase-3 activation and PARP cleavage observed in vitro.
Comparative Analysis with Analogous Compounds
5-Chloroindole-2-Carboxylic Acid
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Structural Difference: Lacks the 4-methoxy group.
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Activity: Reduced solubility and weaker kinase inhibition (IC₅₀ > 10 μM).
4-Methoxyindole-2-Carboxylic Acid
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Structural Difference: Lacks the 5-chloro substituent.
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Activity: Enhanced metabolic stability but lower antimicrobial potency.
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